molecular formula C20H28N2O4S B2481979 N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-methoxy-3,5-dimethylbenzenesulfonamide CAS No. 953204-60-9

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-methoxy-3,5-dimethylbenzenesulfonamide

Cat. No.: B2481979
CAS No.: 953204-60-9
M. Wt: 392.51
InChI Key: JMGHCXMUDJSJQP-UHFFFAOYSA-N
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Description

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H28N2O4S and its molecular weight is 392.51. The purity is usually 95%.
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Scientific Research Applications

Quantum Chemical and Molecular Dynamic Simulation Studies

The adsorption and corrosion inhibition properties of piperidine derivatives were investigated through quantum chemical calculations and molecular dynamics simulations. This study provides insight into the potential use of such derivatives in corrosion protection, showcasing their effectiveness in protecting iron surfaces from corrosion by binding to them with significant energy, which could be aligned with the characteristics of the specified compound due to structural similarities in piperidine derivatives (Kaya et al., 2016).

Novel Series of Furochromone Pyrimidine Derivatives

A study on the synthesis and biological activity of novel 4-methoxy and 4,9-dimethoxy-5-substituted furo[2,3-g]-1,2,3-benzoxathiazine-7,7-dioxide derivatives revealed moderate DPPH radical-scavenging activity and significant antiproliferative activity against various cancer cell lines. These findings suggest the compound's derivatives could be promising in the development of new anticancer therapies (El-Sawy et al., 2013).

PET Imaging of Microglia

In the context of neuroinflammation and neurodegenerative diseases, a PET radiotracer specific for CSF1R, a microglia-specific marker, was developed. This highlights the potential application of structurally similar compounds in noninvasively imaging reactive microglia and studying their contribution to neuroinflammation in vivo, offering a promising tool for the development of therapeutics targeting neuroinflammation (Horti et al., 2019).

Synthesis and Structural Characterization of Methylbenzenesulfonamide CCR5 Antagonists

Research into methylbenzenesulfonamide derivatives for the prevention of HIV-1 infection demonstrated the potential of these compounds as targeting preparations, indicating the broader applicability of sulfonamide derivatives in antiviral strategies (Cheng De-ju, 2015).

Properties

IUPAC Name

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-4-methoxy-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4S/c1-15-11-19(12-16(2)20(15)25-3)27(23,24)21-13-17-6-8-22(9-7-17)14-18-5-4-10-26-18/h4-5,10-12,17,21H,6-9,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGHCXMUDJSJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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